3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid
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Overview
Description
3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid is a compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 g/mol . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . It features a thiophene ring, which is a five-membered ring containing sulfur, making it a part of the thiophene family of compounds .
Scientific Research Applications
3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Mechanism of Action
The mechanism of action of 3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-: This compound has a similar structure but with a phenylethyl group instead of a thiophene ring.
Propanoic acid, 2-oxo-:
Uniqueness
3-[4-Oxo-4-(thiophen-2-yl)butanamido]propanoic acid is unique due to its thiophene ring, which imparts specific chemical and biological properties. The presence of the thiophene ring makes it more versatile in chemical reactions and potentially more effective in biological applications compared to similar compounds .
Properties
IUPAC Name |
3-[(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-8(9-2-1-7-17-9)3-4-10(14)12-6-5-11(15)16/h1-2,7H,3-6H2,(H,12,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKWDQHAPYJZEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCC(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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